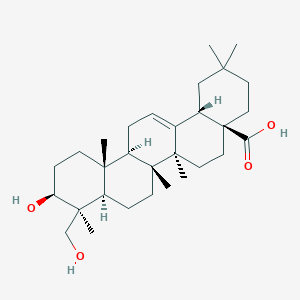

4-Epihederagenin

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23-,26-,27+,28+,29+,30-/m0/s1 |

InChI Key |

PGOYMURMZNDHNS-YGUUOLNVSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Research of 4 Epihederagenin

Discovery and Identification from Botanical Sources

4-Epihederagenin has been identified as a natural product in several plant species. Its discovery and characterization contribute to the understanding of the diverse array of triterpenoids produced by plants.

Documentation of Plant Species Containing 4-Epihederagenin

Research has documented the presence of 4-epihederagenin in specific botanical sources. It has been reported in Rubia yunnanensis, Lantana indica, and Scutellaria strigillosa. nih.gov The compound has also been isolated from the roots of Rubia yunnanensis. nih.govebi.ac.uk Furthermore, 3-O-cellobiosyl-4-epihederagenin, a glycoside of 4-epihederagenin, has been isolated from the glabrous type of Barbarea vulgaris var. arcuata. ebi.ac.ukacs.org Limnophila geoffrayi has also been reported to contain 4-epi-hederagenin in its aerial parts. wjpsonline.com

Here is a table summarizing the documented plant sources of 4-Epihederagenin:

| Plant Species | Part of Plant Documented to Contain 4-Epihederagenin |

| Rubia yunnanensis | Roots nih.govebi.ac.uk |

| Lantana indica | Data available nih.gov |

| Scutellaria strigillosa | Data available nih.gov |

| Barbarea vulgaris var. arcuata | Glabrous type (as glycoside) ebi.ac.ukacs.org |

| Limnophila geoffrayi | Aerial parts wjpsonline.com |

Exploration of Geographic and Ecological Distribution

The geographic and ecological distribution of plants containing 4-epihederagenin is linked to the native habitats of the documented species. Rubia yunnanensis is found in Yunnan, China. While specific detailed ecological distribution information for all 4-epihederagenin-containing plants was not extensively detailed in the provided results, the occurrence of these plants in various regions (e.g., China for Rubia yunnanensis, potential distribution of Lantana indica and Scutellaria strigillosa) suggests a presence across different geographic and ecological settings. The study on Barbarea vulgaris var. arcuata being insect-resistant suggests an ecological context related to plant defense mechanisms. acs.orgoup.com

Methodologies for Isolation and Purification in Research

The isolation and purification of 4-epihederagenin from plant matrices typically involve a combination of extraction and chromatographic techniques. Research methodologies aim to obtain the compound in a pure form for structural elucidation and further studies.

Chromatographic Techniques for Separation

Chromatography is a fundamental technique used for the separation and purification of natural products, including triterpenoids like 4-epihederagenin. Various chromatographic methods are employed based on the properties of the target compound and the complexity of the plant extract. Techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are commonly used in phytochemistry research for separating components of complex mixtures. researchgate.netsemanticscholar.orgnih.govunipune.ac.inoup.com.au Specifically, liquid chromatography-mass spectrometry (LC-MS) has been utilized in the analysis of saponins (B1172615), which include glycosides of 4-epihederagenin, from plant extracts. mdpi.comresearchgate.net Column chromatography, often using silica (B1680970) gel, is a standard initial step for separating compounds based on polarity. uc.pt Repeated column chromatography and fractional crystallization have been used to purify compounds from plant extracts. uc.pt

Advanced Spectroscopic Approaches in Isolation Research

Spectroscopic methods are crucial for the identification and structural elucidation of isolated compounds like 4-epihederagenin. Advanced spectroscopic techniques provide detailed information about the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy, including one- and two-dimensional experiments (such as COSY, TOCSY, and HSQC), is a powerful tool for determining the carbon and hydrogen framework and their connectivity. acs.orgoup.com Mass spectrometry (MS), particularly high-resolution mass spectrometry, is used to determine the molecular weight and fragmentation pattern, aiding in the identification of the compound. acs.org UV-Vis and IR spectroscopy can provide complementary information about the presence of certain functional groups and the electronic transitions within the molecule. uc.pt The structures of isolated compounds are established through the analysis of spectroscopic data. ebi.ac.ukacs.org Hyphenated techniques, such as LC-MS/MS and LC-SPE-NMR/MS, combine the separation power of chromatography with the identification capabilities of mass spectrometry and NMR spectroscopy, allowing for comprehensive analysis of complex mixtures and the identification of individual components like saponins related to 4-epihederagenin. mdpi.com

Biosynthetic Pathways and Synthetic Methodologies for 4 Epihederagenin

Enzymatic and Biotransformation Studies

Enzymatic and biotransformation studies explore the use of enzymes and biological systems to synthesize or modify chemical compounds. For triterpenoids, this often involves investigating the roles of specific enzymes, particularly cytochrome P450s, in introducing functional groups at specific positions on the triterpene skeleton. mdpi.comnih.govnih.gov

Investigation of Cytochrome P450-Mediated Bioconversions

Cytochrome P450 monooxygenases (CYP450s) are a superfamily of enzymes that play a crucial role in the functionalization of triterpenoids through oxidation reactions, including hydroxylation. mdpi.comnih.govnih.govwikipedia.orgrsc.org These enzymes are heme-containing proteins that catalyze the insertion of an oxygen atom into a substrate. wikipedia.org In the context of triterpenoid (B12794562) biosynthesis, different CYP450 enzymes exhibit regioselectivity and stereoselectivity, leading to the formation of diverse oxidized triterpenoids. nih.govrsc.org

Research has shown that specific CYP450 enzymes are involved in the biosynthesis of hederagenin (B1673034) and its related compounds. For instance, in Medicago truncatula, CYP716A12 and CYP93E2 have been identified as key enzymes in the biosynthesis of hemolytic and non-hemolytic sapogenins, respectively, which are derived from β-amyrin. oup.comresearchgate.net While 4-epihederagenin is not naturally present in M. truncatula, combinatorial expression of CYP93E2 and CYP716A12 in engineered yeast has been shown to produce 4-epi-hederagenin, demonstrating the potential of these enzymes in generating this specific epimer. mdpi.comoup.comresearchgate.netnih.gov Human CYP3A4 has also been shown to regioselectively hydroxylate oleanolic acid at the C-23 position, producing 4-epi-hederagenin. mdpi.com

Role of Specific Enzymes in 4-Epihederagenin Biosynthesis

The biosynthesis of 4-epihederagenin involves the action of specific enzymes that modify the triterpene backbone. The initial step in the formation of the oleanane (B1240867) skeleton is the cyclization of 2,3-oxidosqualene (B107256), primarily catalyzed by β-amyrin synthase (bAS). mdpi.comoup.comoup.com Subsequent hydroxylation at the C-23 position of oleanolic acid or a related intermediate is a key step in the pathway leading to hederagenin and potentially 4-epihederagenin. nih.govmdpi.comoup.com

Studies involving heterologous expression in yeast have been instrumental in identifying the roles of specific enzymes. For example, co-expression of β-amyrin synthase, cytochrome P450 reductase (CPR), and specific CYP450 enzymes like CYP716A12 and CYP93E2 has led to the production of 4-epi-hederagenin. mdpi.comoup.comresearchgate.netnih.gov This suggests that the combination of these enzymes can lead to the specific oxidation pattern observed in 4-epihederagenin. In Kalopanax septemlobus, CYP72A397 has been identified as an oleanolic acid C-23 hydroxylase responsible for the production of hederagenin. oup.com The stereochemical outcome at C-4, differentiating hederagenin from 4-epihederagenin, is determined by the specific enzyme catalyzing the hydroxylation at or near this position or subsequent epimerization.

Microbial and Recombinant Synthesis Approaches

Microbial and recombinant synthesis approaches utilize microorganisms or engineered biological systems to produce triterpenoids. These methods offer potential advantages over traditional plant extraction, including higher yields, controlled production, and reduced environmental impact. mdpi.comnih.gov

Heterologous Expression Systems for Triterpenoid Production

Heterologous expression involves introducing genes from one organism into another to enable the host organism to produce specific compounds it wouldn't naturally synthesize. Yeast, particularly Saccharomyces cerevisiae, and Escherichia coli are commonly used heterologous expression systems for triterpenoid production due to their genetic tractability and established fermentation processes. biorxiv.orgnih.govpnas.orgnih.govmdpi.com

By introducing genes encoding oxidosqualene cyclases and relevant CYP450 enzymes from plants into yeast or E. coli, researchers have successfully reconstituted triterpenoid biosynthetic pathways. biorxiv.orgnih.govpnas.orgnih.govmdpi.com This approach has been used to produce various triterpenoids, including precursors and oxidized forms. biorxiv.orgmdpi.comfrontiersin.org For 4-epihederagenin, heterologous expression in yeast co-expressing β-amyrin synthase, CPR, and specific CYP450 combinations has demonstrated its production. mdpi.comoup.comresearchgate.netnih.gov The "Tsukuba system," an agroinfiltration-based transient expression system in Nicotiana benthamiana, has also shown promise for high-yield production of oleanolic acid and other oxidized triterpenoids by expressing pathway enzymes. frontiersin.org

Metabolic Engineering Strategies for Enhanced Yield

Metabolic engineering involves optimizing cellular processes to increase the production of desired metabolites. For triterpenoid production in microbial hosts, strategies include enhancing the supply of precursor molecules, optimizing enzyme expression levels, and reducing the flux towards competing pathways. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.govmdpi.com

Increasing the availability of the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), is a common strategy. nih.govfrontiersin.orgnih.gov This can be achieved by overexpressing key genes in the mevalonate (B85504) (MVA) pathway, which is the primary route for triterpenoid biosynthesis in yeast. mdpi.comnih.govfrontiersin.org Overexpression of enzymes like HMG-CoA reductase (HMGR), squalene (B77637) synthase (SQS), and squalene epoxidase can lead to increased flux towards 2,3-oxidosqualene. nih.govmdpi.commdpi.com

Protein engineering of key enzymes, such as OSCs and CYP450s, to improve their catalytic efficiency or alter their regioselectivity and stereoselectivity can also enhance the yield of specific triterpenoids. biorxiv.orgnih.gov Additionally, optimizing fermentation conditions and using strong promoters for gene expression are important aspects of metabolic engineering for maximizing triterpenoid production in heterologous systems. frontiersin.org While specific metabolic engineering strategies solely focused on maximizing 4-epihederagenin yield were not extensively detailed in the search results, the general principles applied to other triterpenoids, such as increasing precursor supply and optimizing enzyme activity, would be relevant.

Chemoenzymatic and Semi-synthetic Methodologies

Chemoenzymatic and semi-synthetic methodologies combine chemical and enzymatic steps to synthesize compounds. These approaches can leverage the specificity of enzymes for certain reactions while utilizing chemical synthesis for steps that are difficult to achieve enzymatically or for modifying the enzymatic products.

While the search results provided limited direct information on chemoenzymatic or semi-synthetic routes specifically for 4-epihederagenin, these methodologies are generally applicable to the synthesis of complex natural products like triterpenoids. Semi-synthetic approaches often start with a naturally abundant triterpenoid precursor and use chemical reactions to introduce specific functional groups or modify the existing structure. mdpi.com Enzymatic steps, particularly using isolated enzymes like CYP450s, could be incorporated into a chemical synthesis route to perform highly selective oxidations that are challenging with traditional chemical reagents. For example, if a suitable enzymatic reaction exists to epimerize hederagenin at C-4 or to regioselectively hydroxylate a precursor with the desired stereochemistry, it could be integrated into a larger synthetic scheme. The demonstrated ability of human CYP3A4 to produce 4-epi-hederagenin from oleanolic acid in vitro suggests the potential for using isolated enzymes in a chemoenzymatic approach. mdpi.com

Chemical Modification and Derivative Research of 4 Epihederagenin

Design and Synthesis of Analogs and Conjugates

The design and synthesis of analogs and conjugates of 4-epihederagenin are key areas of investigation aimed at developing new molecules with specific bioactivities. This process often involves modifying the core triterpenoid (B12794562) structure or attaching other molecules to it. While specific details on the synthesis of 4-epihederagenin analogs and conjugates are not extensively detailed in the provided search results, the broader field of chemical synthesis of triterpenoid derivatives and the creation of conjugates for various applications are well-established cam.ac.uk, bristol.ac.uk, ox.ac.uk, , researchgate.net. The synthesis of derivatives often involves reactions at the hydroxyl or carboxyl groups present on the triterpenoid scaffold. Analog design can explore modifications to the ring structure or the introduction of new functional groups to influence properties such as solubility, stability, and target interaction.

Enzymatic Derivatization and Glycosylation Studies

Enzymatic derivatization, particularly glycosylation, plays a significant role in altering the biological properties of triterpenoids like 4-epihederagenin. Glycosylation involves the enzymatic attachment of sugar moieties to the aglycone (the non-sugar part), which can dramatically affect solubility, bioavailability, and biological activity mdpi.com, nih.gov.

Studies have identified glycosides of 4-epihederagenin in plants. For instance, 3-O-cellobiosyl-4-epihederagenin has been isolated from Barbarea vulgaris var. arcuata ebi.ac.uk. This highlights the natural occurrence of glycosylated forms. Research also explores the enzymatic pathways involved in the biosynthesis of triterpenoid saponins (B1172615), where glycosyltransferases play a crucial role in attaching sugar chains to the triterpenoid aglycones dokumen.pub, uea.ac.uk. The identification of specific enzymes, such as UDP-dependent sugar transferases, capable of adding sugar moieties to triterpenoid scaffolds, provides avenues for engineered production of glycosylated derivatives uea.ac.uk.

Data on specific glycosides of 4-epihederagenin found in research:

| Compound Name | Aglycone | Glycosyl Moiety | Source Plant |

| 3-O-cellobiosyl-4-epihederagenin | 4-Epihederagenin | Cellobiose | Barbarea vulgaris var. arcuata ebi.ac.uk |

| 4-epihederagenin cellobioside | 4-Epihederagenin | Cellobioside | Barbarea vulgaris preprints.org |

Note: The term "cellobioside" implies a disaccharide of glucose attached via a glycosidic bond.

The study of these naturally occurring glycosides provides insights into the potential forms and biological roles of glycosylated 4-epihederagenin derivatives.

Research on Structural Determinants for Biological Activity

Understanding the relationship between the structure of 4-epihederagenin and its derivatives and their biological activity is crucial for the rational design of new compounds (Structure-Activity Relationship - SAR). While extensive SAR studies specifically focused solely on 4-epihederagenin are not predominantly featured in the provided results, research on related triterpenoids like oleanolic acid and hederagenin (B1673034), and triterpenoid saponins in general, provides valuable context rsc.org, researchgate.net, mdpi.com, nih.gov, researchgate.net.

4-Epihederagenin has been identified alongside oleanolic acid in studies investigating antitrypanosomal activity researchgate.net, researchgate.net. This co-occurrence in biologically active extracts suggests potential shared or synergistic activities within the oleanane (B1240867) triterpenoid class. Oleanolic acid, a closely related pentacyclic triterpenoid, has been studied for various biological activities, including antimicrobial, antitumor, anti-inflammatory, and cytotoxic effects rsc.org, researchgate.net. The presence of hydroxyl groups at specific positions and the carboxyl group are key structural features of these triterpenoids that are often involved in their interactions with biological targets. Modifications to these functional groups or the introduction of sugar chains through glycosylation can significantly alter the activity profile mdpi.com, nih.gov.

The difference between 4-epihederagenin and hederagenin lies in the stereochemistry at the C-4 position ebi.ac.uk. This subtle structural variation can potentially lead to differences in how these molecules interact with enzymes, receptors, or other biological targets, thus influencing their activity. Research on other classes of compounds has shown that even minor structural changes, such as the position of substituents or stereochemistry, can have a dramatic impact on biological activity mdpi.com, nih.gov. Therefore, the epimeric relationship between 4-epihederagenin and hederagenin is likely a significant determinant of their respective biological profiles.

While detailed comparative SAR data specifically contrasting 4-epihederagenin and hederagenin across various biological targets is not extensively available in the provided snippets, the identification of 4-epihederagenin as a resistance-correlated saponin (B1150181) in Barbarea vulgaris against the diamondback moth (Plutella xylostella) highlights its role in plant defense, which is linked to its structural properties preprints.org. Further research focusing on the specific interactions of 4-epihederagenin and its derivatives with biological macromolecules is needed to fully elucidate its SAR.

Preclinical Investigations of Biological Activities and Molecular Mechanisms of 4 Epihederagenin

In Vitro Pharmacological Activity Research

In vitro studies have begun to investigate the pharmacological activities of 4-epihederagenin. Research indicates its presence in plant extracts exhibiting biological effects. For instance, it has been isolated from Crateva adansonii, a plant whose crude extracts have demonstrated moderate in vitro activity against Trypanosoma brucei brucei. mdpi.comresearchgate.net While 4-epihederagenin itself was not directly tested for this antitrypanosomal activity in one study, its presence suggests it could contribute to the observed effects of the plant extract. mdpi.comisroset.org

Combinatorial biosynthesis approaches using engineered yeast have also led to the in vivo production of 4-epi-hederagenin, highlighting its potential as a target for biotechnological production for further pharmacological investigation. oup.commdpi.com

Cellular and Subcellular Mechanistic Studies

Research into the cellular and subcellular mechanisms of 4-epihederagenin is ongoing and often linked to studies on related triterpenoids like oleanolic acid and hederagenin (B1673034). One study investigating the metabolism of oleanolic acid by human cytochrome P450 (P450) enzymes identified 4-epi-hederagenin as a major metabolite produced by CYP3A4 through regioselective hydroxylation. mdpi.com This suggests that if oleanolic acid is administered, 4-epi-hederagenin could be formed metabolically, potentially contributing to observed cellular effects. The study utilized HPLC and LC-MS analyses to characterize this metabolic conversion. mdpi.com

Further studies are needed to specifically elucidate the direct cellular and subcellular targets and mechanisms of action of 4-epihederagenin itself. While hederagenin, a related compound, has shown induction of apoptosis in certain cancer cells by targeting the Nrf2-ARE antioxidant pathway, the specific mechanisms of 4-epihederagenin require dedicated investigation. mdpi.com

Enzyme and Receptor Interaction Research

Investigations into the enzyme and receptor interactions of 4-epihederagenin are still in early stages. As mentioned, human CYP3A4 has been shown to catalyze the formation of 4-epi-hederagenin from oleanolic acid, indicating an enzyme-substrate interaction in metabolic processes. mdpi.com Specifically, CYP3A4 catalyzes the regioselective hydroxylation of oleanolic acid at the C-23 position to yield 4-epi-hederagenin. mdpi.com

Combinatorial engineering studies involving plant cytochrome P450 enzymes have also demonstrated the production of 4-epi-hederagenin. For example, co-expression of specific Medicago truncatula CYP genes (CYP716A12 and CYP93E2) in yeast resulted in the formation of 4-epi-hederagenin, a compound not typically found in M. truncatula, showcasing the potential for enzyme combinations to produce novel triterpenoids. oup.commdpi.com

While these studies highlight enzymatic involvement in the synthesis of 4-epihederagenin, research specifically detailing the interaction of 4-epihederagenin as a ligand with various enzymes or receptors to exert pharmacological effects is less extensive in the provided search results. One study mentioned that oleanolic acid was found to inhibit the CYP3A4-catalyzed midazolam 1-hydroxylation reaction, suggesting potential for drug-food interactions when consuming substances containing oleanolic acid and, potentially, its metabolite 4-epi-hederagenin. mdpi.com

In Vivo Animal Model Studies for Efficacy

Direct in vivo studies specifically assessing the efficacy of isolated 4-epihederagenin in animal models appear limited based on the provided information. However, its presence in plant extracts that have been evaluated in animal models provides some indirect context.

For instance, Crateva adansonii, from which 4-epi-hederagenin has been isolated, has shown antinociceptive activity in rodent models, suggesting potential effects on pain sensation. researchgate.net While this study evaluated the crude extract, the presence of compounds like 4-epi-hederagenin warrants further investigation into their individual contributions to the observed in vivo effects.

Assessment of Pharmacological Effects in Disease Models

The assessment of 4-epihederagenin's pharmacological effects in specific disease models in vivo requires further dedicated research. While some plant sources containing 4-epihederagenin have shown activity in models of trypanosomiasis and pain mdpi.comresearchgate.netisroset.orgresearchgate.net, the direct causal link to 4-epihederagenin's activity in these models needs to be established through studies using the isolated compound.

Related triterpenoids, such as hederagenin, have been investigated for various beneficial effects, including antiapoptotic and anti-inflammatory activities. mdpi.com These findings for related compounds suggest potential avenues for exploring the pharmacological effects of 4-epihederagenin in relevant disease models, but such studies using isolated 4-epihederagenin are needed.

Investigation of Physiological and Biochemical Responses

Investigation into the physiological and biochemical responses specifically induced by 4-epihederagenin in vivo is an area requiring more research. Studies have explored the metabolic fate of related compounds like oleanolic acid, showing its conversion to 4-epi-hederagenin by enzymes like human CYP3A4. mdpi.com This metabolic conversion itself represents a biochemical response.

In the context of plant defense, where 4-epihederagenin is found as a saponin (B1150181) conjugate, these compounds can elicit physiological and biochemical responses in herbivores. preprints.org For example, saponins (B1172615) can affect midgut-cell membranes in insects and act as feeding deterrents. preprints.orgcore.ac.uk While these are plant-herbivore interactions, they highlight the potential for 4-epihederagenin-containing compounds to induce physiological and biochemical changes in biological systems.

Chemical Ecology and Plant Defense Research

4-Epihederagenin plays a significant role in chemical ecology, particularly in the context of plant defense mechanisms. It is found as a component of triterpenoid (B12794562) saponins in various plants, and these saponins are known to act as defensive compounds against herbivores and pathogens. preprints.orgnih.govmdpi.complos.org

In Barbarea vulgaris, for example, 4-epihederagenin cellobioside is one of the saponins correlated with resistance to specialist herbivores like the flea beetle Phyllotrella nemorum and the diamondback moth Plutella xylostella. nih.govmdpi.complos.orgacs.orgoup.comacs.org These saponins can deter feeding and affect insect physiology. preprints.orgcore.ac.uk The presence and concentration of these saponins can vary between different plant types and can be induced upon insect or pathogen attack, highlighting their dynamic role in plant defense. preprints.orgcore.ac.ukoup.com

Role in Plant-Herbivore Interactions

4-Epihederagenin, a pentacyclic triterpenoid, has been identified as a compound involved in the defensive interactions between plants and herbivores. Specifically, its glycosylated form, 4-epihederagenin cellobioside, is found in certain plant species and is correlated with resistance to insect herbivory. Research on Barbarea vulgaris (wintercress), a plant known for its resistance to certain insects, has highlighted the role of triterpenoid saponins, including 4-epihederagenin cellobioside, in this defense mechanism.

Barbarea vulgaris exhibits resistance to specialist insect herbivores such as the diamondback moth (Plutella xylostella) and the flea beetle (Phyllotreta nemorum). nih.govacs.orgresearchgate.net This resistance has been linked to the presence and concentration of specific triterpenoid saponins. nih.govresearchgate.net Studies have shown that 4-epihederagenin cellobioside is one of four triterpenoid saponins in B. vulgaris that correlate with resistance to P. xylostella and deterrence of adult P. xylostella females. nih.govpreprints.org It has also been associated with resistance against the flea beetle Phyllotreta nemorum. acs.orgresearchgate.net

These saponins are thought to act as feeding deterrents and can be toxic to insects at higher concentrations. preprints.orgnih.gov The presence of these compounds in B. vulgaris contributes to poor larval survival of insects like P. xylostella despite the plant also containing glucosinolates, which typically attract this specialist herbivore. nih.govpreprints.org The accumulation of saponins, including 4-epihederagenin cellobioside, in younger leaves of Barbarea species has been observed, suggesting a dynamic defense strategy related to plant development. nih.gov

Ecological Significance of 4-Epihederagenin in Host Plants

The presence of secondary metabolites like 4-epihederagenin in host plants holds significant ecological importance. These compounds are part of the plant's chemical defense arsenal, evolved over time to protect against a wide range of biotic stresses, including herbivory and pathogens. frontiersin.orgresearchgate.netmdpi.comnih.gov Triterpenoid saponins, as a diverse group of plant natural products, serve various ecological roles, including defense against herbivores and diseases. nih.govfrontiersin.orgresearchgate.net

In the context of plant-herbivore interactions, compounds like 4-epihederagenin contribute to the complex dynamic between plants and the organisms that feed on them. uni-goettingen.denih.govmdpi.com The production of such defensive chemicals can deter feeding, reduce the palatability or digestibility of plant tissues, and negatively impact herbivore growth and development. mdpi.comfrontiersin.org This chemical defense is a crucial component of plant resistance strategies, complementing physical barriers and indirect defenses that involve attracting natural enemies of herbivores. mdpi.comfrontiersin.org

Structure Activity Relationship Sar Studies of 4 Epihederagenin and Its Derivatives

Principles and Methodologies in SAR Elucidation

The core principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. By systematically altering specific parts of a molecule and evaluating the resulting change in activity, researchers can identify which functional groups, structural motifs, or spatial arrangements are essential for interaction with a biological target and for eliciting a particular effect. wikipedia.orggardp.org

Methodologies employed in the SAR elucidation of natural products and their derivatives, including triterpenoids like 4-Epihederagenin, typically involve a combination of synthetic chemistry and biological evaluation. The process often begins with the isolation and structural elucidation of the parent compound using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. taylorandfrancis.comuni-duesseldorf.denih.govnih.gov Once the structure is confirmed, a series of derivatives are synthesized. These modifications are strategically designed to probe the importance of different parts of the molecule. Common modifications for triterpenoids include:

Modification of Hydroxyl Groups: Esterification or glycosylation at hydroxyl positions (e.g., C-3, C-23) can significantly impact activity and pharmacokinetic properties like solubility. mdpi.comresearchgate.netnih.gov

Modification of the Carboxylic Acid Group: Converting the carboxylic acid (e.g., at C-28) to esters or amides can alter polarity and interactions with biological targets. mdpi.comnih.gov

Following synthesis, the biological activity of each derivative is evaluated using relevant in vitro or in vivo assays. By comparing the activity of the derivatives to that of the parent compound, researchers can establish correlations between specific structural changes and observed biological effects. This iterative process of synthesis and testing allows for the systematic mapping of the SAR.

Identification of Pharmacophores and Structural Motifs

SAR studies are instrumental in identifying the pharmacophore – the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.govacs.org For triterpenoids, including 4-Epihederagenin, identifying the pharmacophore involves pinpointing the key functional groups and their spatial arrangement that are critical for activity.

Based on SAR studies of hederagenin (B1673034) and related triterpenoids, certain structural motifs have been found to be particularly important for various biological activities. For instance, modifications at the C-3 hydroxyl group and the C-28 carboxylic acid group frequently lead to significant changes in activity. mdpi.comnih.gov The presence and position of hydroxyl groups, the nature of substituents attached to them (e.g., sugar moieties in saponins), and the state of the carboxylic acid group (free acid, ester, or amide) are all critical factors influencing interactions with biological targets. mdpi.comresearchgate.netnih.gov

Detailed research findings on hederagenin derivatives highlight the impact of specific modifications. For example, SAR analysis of hederagenin-pyrazine derivatives showed that the pyrazine (B50134) moiety, when esterified with the C-28 carboxyl group or a C-23 hydroxyl group, significantly enhanced cytotoxic activity compared to hederagenin. mdpi.com Another study on triterpenoids as inhibitors of ABHD12 identified that a pentacyclic triterpene backbone with a carboxyl group at position 17 (equivalent to C-28 in hederagenin/4-epihederagenin), a small hydrophobic substituent at position 4, and a hydrogen bond donor or acceptor at position 3, along with four axial methyl substituents, were crucial for activity. nih.gov While this study focused on a different triterpene scaffold, the principles regarding the importance of functional groups at specific positions are relevant to 4-Epihederagenin.

Although specific detailed SAR data tables for 4-Epihederagenin derivatives were not extensively found in the search results, studies on related triterpenoids like hederagenin and oleanolic acid demonstrate the typical approach. A hypothetical representation of how SAR data might be presented for 4-Epihederagenin derivatives is shown below, illustrating the correlation between structural modifications and a hypothetical measure of biological activity (e.g., IC50 value).

| Compound | Structural Modification(s) | Hypothetical Activity (IC50 µM) |

| 4-Epihederagenin | Parent Compound | X |

| Derivative A | C-3 Acetate Ester | Y |

| Derivative B | C-28 Methyl Ester | Z |

| Derivative C | C-3 Glycoside (e.g., Glucose) | W |

| Derivative D | C-23 Acetate Ester | V |

These studies underscore the importance of the positions and nature of functional groups on the triterpene scaffold in determining biological activity and highlight the value of systematic structural modification in SAR studies.

Computational and Rational Design in SAR Optimization

Computational methods play an increasingly vital role in modern SAR studies and rational drug design, complementing experimental approaches. nih.govontosight.aiplos.orgmdpi.comcollaborativedrug.com Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations are employed to gain deeper insights into the interaction of 4-Epihederagenin and its derivatives with their biological targets and to predict the activity of novel compounds. nih.govontosight.aiplos.orgmdpi.comresearchgate.netresearchgate.net

Molecular Docking: This technique predicts the preferred orientation (binding pose) of a small molecule (ligand) when bound to a protein target. By simulating the interaction of 4-Epihederagenin derivatives with the binding site of a target protein, researchers can understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity and activity. nih.govplos.orgmdpi.com This information can guide the design of derivatives with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between structural descriptors of a set of compounds and their biological activity. wikipedia.orgplos.orgbohrium.com By analyzing a series of 4-Epihederagenin derivatives with known structures and activities, QSAR models can identify the structural features that quantitatively influence activity. These models can then be used to predict the activity of new, unsynthesized derivatives, helping prioritize which compounds to synthesize and test. collaborativedrug.combohrium.com

Rational Design: Guided by the insights gained from both experimental SAR data and computational studies, rational design involves the deliberate design and synthesis of new derivatives with specific structural modifications aimed at optimizing desired properties, such as increased potency, improved selectivity, or better pharmacokinetic profiles. researchgate.neteuropa.eu For 4-Epihederagenin, rational design could involve targeting specific interactions identified through docking studies or incorporating structural features predicted by QSAR models to enhance activity against a particular target.

Computational methods have been applied to triterpenoids to understand their interactions with various targets, including enzymes and receptors. nih.govnih.govmdpi.comresearchgate.net For example, computational SAR and docking studies have been used to investigate the cytotoxic mechanisms of triterpenoids. plos.org While specific computational studies solely focused on 4-Epihederagenin were not prominently featured in the search results, the application of these methodologies to related triterpenoids demonstrates their potential utility in the SAR optimization of 4-Epihederagenin derivatives. Rational design based on SAR data has led to the synthesis of novel triterpene derivatives with enhanced activities, such as improved cytotoxicity or antiviral effects. mdpi.comresearchgate.netbohrium.com This highlights the power of integrating experimental and computational approaches in the quest for more potent and selective therapeutic agents derived from natural scaffolds like 4-Epihederagenin.

Advanced Analytical Methodologies for 4 Epihederagenin Research

Spectroscopic Techniques for Structural Characterization in Research

Spectroscopic methods provide invaluable information regarding the molecular structure and functional groups of 4-Epihederagenin. These techniques involve the interaction of electromagnetic radiation with the molecule, yielding characteristic spectra. unizar-csic.es

Nuclear Magnetic Resonance (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the detailed structural determination of organic compounds like 4-Epihederagenin. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the positions of atoms within the molecule and understand their connectivity. nih.govebi.ac.uk

Studies on compounds including 4-epihederagenin have utilized 1D and 2D homo- and heteronuclear NMR experiments, often acquired at high field strengths such as 800 MHz, to establish their structures. nih.govebi.ac.uk This involves analyzing chemical shifts, coupling constants, and correlations observed in experiments like ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). emerypharma.comacs.org These experiments collectively provide a comprehensive picture of the molecule's carbon-carbon and carbon-hydrogen frameworks and the spatial relationships between protons. emerypharma.com

Mass Spectrometry (MS) Techniques for Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of 4-Epihederagenin, as well as providing information about its fragmentation pattern, which aids in structural confirmation. aatbio.compitt.edu MS involves ionizing the sample and separating the resulting ions based on their mass-to-charge ratio (m/z). aatbio.compitt.edu

High-resolution mass spectrometric analysis, often coupled with fragmentation techniques, has been used in the structural elucidation of 4-Epihederagenin and its glycosides. nih.govebi.ac.uk Electrospray ionization (ESI) is a common ionization technique for such relatively polar molecules, producing charged ions from a liquid solution. nih.govpitt.edu The fragmentation patterns observed in MS/MS (tandem mass spectrometry) experiments can provide crucial data for identifying specific substructures within the 4-Epihederagenin molecule. uab.edu

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating 4-Epihederagenin from complex mixtures found in plant extracts and for its subsequent quantification. These methods exploit the differential distribution of analytes between a stationary phase and a mobile phase. sinica.edu.tw

High-Performance Liquid Chromatography (HPLC) Developments

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile or semi-volatile compounds like 4-Epihederagenin. thermofisher.com HPLC utilizes a liquid mobile phase pumped at high pressure through a column packed with a stationary phase. thermofisher.com The separation is based on varying interactions between the analyte and both phases. thermofisher.com

HPLC has been employed in the analysis of plant extracts containing 4-Epihederagenin and related saponins (B1172615). nih.gov Developments in HPLC include the use of different stationary phases (e.g., reversed-phase) and mobile phase compositions to optimize the separation of triterpenoids. chromatographyonline.comsigmaaldrich.com Detection is typically achieved using UV-Visible absorbance or Mass Spectrometry (HPLC-MS). cdc.govjasco-global.com Quantitative analysis by HPLC is commonly performed by comparing peak areas or heights to calibration curves generated from standards. sinica.edu.twjasco-global.com

Gas Chromatography (GC) and Hyphenated Systems

Gas Chromatography (GC) is primarily used for the separation of volatile or semi-volatile compounds that can be vaporized without decomposition. cuny.edumeasurlabs.com While 4-Epihederagenin itself may require derivatization to increase its volatility for GC analysis, hyphenated systems like Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of complex mixtures and the identification of various components, including potentially less polar derivatives or related compounds. cdc.govmeasurlabs.com

GC-MS couples the separation power of GC with the identification capabilities of MS, allowing for the separation of multiple compounds in a sample and the acquisition of their mass spectra for identification. measurlabs.com Although direct GC analysis of underivatized 4-Epihederagenin might be challenging due to its structure and polarity, GC-based methods are valuable for analyzing volatile components in the same extracts or for analyzing derivatives. cdc.gov

Advancements in High-Throughput Screening and Detection Methods

High-throughput screening (HTS) techniques enable the rapid analysis of large numbers of samples. bmglabtech.comwikipedia.org While the direct application of HTS specifically for 4-Epihederagenin detection is not extensively detailed in the provided snippets, advancements in detection methods relevant to natural products and triterpenoids can be applied or adapted for 4-Epihederagenin research.

HTS commonly involves miniaturization, automation, and sensitive detection methods to quickly assess biological or biochemical activity or to screen for the presence of specific compounds in large libraries. bmglabtech.comwikipedia.orgjapsonline.com Fluorescence-based detection methods are often utilized in HTS due to their sensitivity. japsonline.com Techniques like quantitative real-time PCR (qPCR) have been developed for high-throughput detection in other fields, demonstrating the potential for developing sensitive and rapid detection methods for specific molecules. nih.gov The integration of rapid separation techniques, such as fast HPLC or UPLC (Ultra-Performance Liquid Chromatography), with sensitive detectors like mass spectrometers, can contribute to higher throughput in the analysis of compounds like 4-Epihederagenin. chem960.com

Future Directions and Research Opportunities for 4 Epihederagenin

Emerging Methodologies in Triterpenoid (B12794562) Research

Advancements in analytical chemistry and bioengineering are significantly impacting triterpenoid research, offering new avenues for studying compounds like 4-epihederagenin. Hyphenated analytical platforms, including GC-MS, LC-MS/MS, NMR, and time slice LC-SPE-NMR/MS, are proving valuable for the qualitative and quantitative analysis of triterpenoid saponins (B1172615) in complex matrices like plant extracts. fishersci.ca These techniques enable the elucidation of the diversity of saponins, including their aglycone structures and sugar decorations. fishersci.ca

Metabolic engineering and synthetic biology approaches are increasingly employed to enhance the production and modify the structures of plant triterpenoids. ebi.ac.uk This involves modulating the expression of regulatory factors and rate-limiting enzymes within biosynthetic pathways. ebi.ac.ukthegoodscentscompany.com While challenges remain in fully understanding the complex signaling cascades, these methods hold potential for increasing the yield of specific triterpenoids like 4-epihederagenin or generating novel derivatives. ebi.ac.uk

Combinatorial biosynthesis, particularly in heterologous hosts like yeast, offers a powerful tool for exploring triterpenoid structural diversity and identifying the enzymes involved in their formation. mdpi.com By co-expressing different combinations of genes encoding enzymes such as oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and glycosyltransferases (GTs), researchers can generate rare or unnatural triterpenoid structures. mdpi.com This approach can shed light on the enzymatic steps leading to 4-epihederagenin and its glycosylated forms. The observation that human CYP3A4 can regioselectively hydroxylate oleanolic acid to produce 4-epi-hederagenin highlights the diverse catalytic activities of P450 enzymes and suggests potential enzymatic routes for synthesis or modification. nih.gov

Potential for Novel Applications in Biosciences (Preclinical Focus)

Research has identified 4-epihederagenin glycosides, such as 3-O-cellobiosyl-4-epihederagenin, as components contributing to the insect resistance of certain plants. fishersci.canih.gov Specifically, 3-O-cellobiosyl-4-epihederagenin isolated from Barbarea vulgaris has been characterized for its role in deterring insect pests like the flea beetle Phyllotreta nemorum. fishersci.canih.gov This preclinical finding suggests potential applications for 4-epihederagenin and its derivatives as natural insecticides or in the development of insect-resistant plant varieties. nih.gov

Given that hederagenin (B1673034), a closely related triterpenoid and a metabolite of oleanolic acid, has demonstrated various pharmacological benefits including anti-inflammatory, neurodegenerative, and antidiabetic properties, there is an inferred potential for exploring similar bioactivities for 4-epihederagenin. nih.gov Further preclinical studies are needed to investigate the effects of 4-epihederagenin in relevant biological systems, particularly in areas such as inflammation and cancer, to determine if it shares or possesses distinct activities compared to hederagenin and other related triterpenoids. nih.gov

Unexplored Biosynthetic Pathways and Structural Diversity

4-Epihederagenin is a triterpenoid saponin (B1150181) derived from the β-amyrin biosynthetic pathway. fishersci.caresearchgate.net The biosynthesis of pentacyclic triterpenoids involves initial cyclization of 2,3-oxidosqualene (B107256) by OSCs, followed by various modifications catalyzed by enzymes such as CYP450s and GTs, which contribute significantly to structural diversity. fishersci.caguidetopharmacology.org The formation of 4-epihederagenin involves hydroxylation steps, and the specific enzymes responsible for the introduction of the hydroxyl group at the C-4 position, leading to the epi configuration, warrant further investigation. The distinct regioselectivity of human CYP3A4 in producing 4-epi-hederagenin from oleanolic acid underscores the enzymatic complexity involved. nih.gov

The identification of 4-epihederagenin and its glycosides in Barbarea vulgaris, where they coexist with other β-amyrin-derived saponins like hederagenin and oleanolic acid glycosides, highlights the structural diversity present within a single plant species. fishersci.cafishersci.canih.govresearchgate.net Exploring the full range of glycosylation patterns and other modifications that can occur on the 4-epihederagenin backbone represents an area for future research. Techniques like combinatorial biosynthesis can aid in uncovering these unexplored structural variants and the enzymes responsible for their formation. mdpi.com Mapping gene clusters involved in triterpenoid biosynthesis can also help expand the understanding of structural diversity.

Interdisciplinary Research Synergies (e.g., Synthetic Biology, Chemical Ecology)

Research on 4-epihederagenin naturally lends itself to interdisciplinary collaborations, particularly between chemistry, biology, and ecology. Its role in plant-insect interactions positions it firmly within the realm of chemical ecology, a field that studies chemically mediated interactions between organisms and involves chemists, physiologists, and ecologists. nih.gov Further chemical ecology studies can explore the precise mechanisms by which 4-epihederagenin glycosides deter insects and the evolutionary pressures that led to their production in plants like Barbarea vulgaris. fishersci.cafishersci.canih.govwikipedia.org

Synthetic biology offers powerful tools for studying and utilizing the biosynthetic pathways of 4-epihederagenin. ebi.ac.ukrsc.org By engineering microbial hosts or plant systems, researchers could potentially optimize the production of 4-epihederagenin and its glycosides, providing a more sustainable source compared to extraction from wild plants. ebi.ac.ukthegoodscentscompany.commdpi.comrsc.org Synthetic biology can also be used to engineer plants for enhanced insect resistance by manipulating the production of these deterrent saponins. fishersci.caresearchgate.net The convergence of synthetic biology with chemical ecology can lead to novel strategies for pest control and the sustainable production of valuable natural products. nih.gov Interdisciplinary research, which is crucial for fields like synthetic biology, can drive innovation and address complex challenges in biosciences. nih.gov

Saponins Identified in Barbarea vulgaris Correlated with Phyllotreta nemorum Resistance fishersci.canih.gov

| Saponin Name | Aglycone | Correlation with P. nemorum Resistance |

| 3-O-cellobiosyl-4-epihederagenin | 4-Epihederagenin | Correlated/Deterrent |

| 3-O-cellobiosyl-hederagenin | Hederagenin | Known insect repellant |

| 3-O-cellobiosyl-gypsogenin | Gypsogenin | Correlated |

| 3-O-cellobiosyl-oleanolic acid | Oleanolic Acid | Correlated (to P. xylostella) mdpi.com |

| 3-O-cellobiosyl-cochalic acid | Cochalic Acid | Correlated |

Q & A

Q. Basic Research Focus

- Variables : Control for solvent effects (e.g., DMSO vs. aqueous solubility), purity (>95% by HPLC), and stability (e.g., pH/temperature degradation).

- Replicates : Use triplicate measurements for dose-response assays to account for biological variability.

- Blinding : Implement double-blind protocols in pharmacological studies to reduce bias .

- Reference Standards : Compare results with positive controls (e.g., dexamethasone for anti-inflammatory assays) .

How should researchers address contradictory data in studies of 4-Epihederagenin's efficacy?

Advanced Research Focus

Contradictions may arise from differences in extraction methods, assay conditions, or model systems.

- Root-Cause Analysis :

- Purity Verification : Re-analyze samples via LC-MS to confirm compound identity and exclude co-eluting impurities .

- Assay Validation : Cross-validate using orthogonal methods (e.g., ELISA and Western blot for protein quantification).

- Contextual Factors : Compare studies for variations in cell lines (e.g., RAW 264.7 vs. primary macrophages) or in vivo models (e.g., zebrafish vs. rodents) .

- Statistical Reconciliation : Apply meta-analysis to aggregate data and identify confounding variables .

What strategies ensure reproducibility in 4-Epihederagenin synthesis and characterization?

Q. Basic Research Focus

- Protocol Standardization : Document reaction conditions (e.g., temperature, catalyst) and purification steps (e.g., column chromatography gradients).

- Analytical Rigor :

- NMR : Report chemical shifts (δ) for all protons, including DEPT/HSQC for stereochemical confirmation.

- HPLC : Specify column type (C18), mobile phase (e.g., acetonitrile/water), and retention time .

- Data Sharing : Publish raw spectra and chromatograms in supplementary materials to enable peer validation .

What ethical considerations apply to pharmacological studies of 4-Epihederagenin in animal models?

Q. Advanced Research Focus

- Institutional Approval : Obtain IACUC or equivalent ethics committee approval for in vivo studies, justifying sample sizes and humane endpoints .

- Data Integrity : Avoid selective reporting; disclose all adverse effects (e.g., hepatotoxicity at high doses).

- Transparency : Pre-register study protocols on platforms like OSF to mitigate publication bias .

How can extraction protocols for 4-Epihederagenin from natural sources be optimized?

Q. Basic Research Focus

- Solvent Screening : Test polarity gradients (hexane → ethyl acetate → methanol) to maximize yield.

- Green Chemistry : Evaluate ultrasound-assisted extraction (UAE) vs. Soxhlet for efficiency and environmental impact .

- Quantification : Use calibration curves with authentic standards and validate via spike-recovery experiments .

What advanced spectroscopic methods resolve structural ambiguities in 4-Epihederagenin derivatives?

Q. Advanced Research Focus

- X-ray Crystallography : Resolve absolute configuration for novel analogs.

- 2D NMR : Utilize NOESY to confirm spatial proximity of protons in complex stereoisomers.

- HRMS/MS : Fragment ions to differentiate isomers with identical molecular weights .

How does computational modeling enhance understanding of 4-Epihederagenin's molecular interactions?

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina to predict binding affinities with targets like COX-2 or PI3K.

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS).

- QSAR : Corstruct models linking substituent effects (e.g., hydroxylation patterns) to bioactivity .

What methods validate the purity and stability of 4-Epihederagenin in long-term studies?

Q. Basic Research Focus

- Forced Degradation : Expose samples to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

- Stability-Indicating Assays : Develop HPLC methods resolving degradation products (e.g., oxidized forms).

- Accelerated Stability Testing : Use Arrhenius equations to predict shelf life .

How should researchers design in vivo studies to evaluate 4-Epihederagenin's pharmacokinetics?

Q. Advanced Research Focus

- Dosing Regimens : Conduct pilot studies to determine MTD (maximum tolerated dose) and therapeutic window.

- PK/PD Modeling : Collect plasma samples at t = 0.5, 1, 2, 4, 8, 24 h post-administration for LC-MS/MS analysis.

- Tissue Distribution : Use radiolabeled ¹⁴C-4-Epihederagenin to track biodistribution in organs .

Notes for Implementation

- Data Presentation : Include tables summarizing key parameters (e.g., HPLC conditions, IC₅₀ values) .

- Ethical Compliance : Adhere to CARE guidelines for animal research and FAIR principles for data sharing .

- Peer Review : Pre-submission validation via platforms like bioRxiv to address methodological critiques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.